molecular formula C21H23N3O3 B2459077 4-(tert-butyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946314-51-8

4-(tert-butyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2459077
M. Wt: 365.433
InChI Key: MBNZKTBLANIVOG-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The compound also contains a furan ring, which is a heterocyclic compound that often contributes to the aroma of many natural substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely participate in hydrogen bonding, while the furan and pyridazine rings could contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzamide group could undergo hydrolysis to form an amine and a carboxylic acid .

Scientific Research Applications

Genotoxicity Assessment

Studies on related chemical structures, such as methyl-tert-butyl ether and benzene derivatives, have focused on assessing genotoxic effects. These compounds have been shown to induce DNA damage in human lymphocytes, which could arise from the induction of DNA strand breaks and the participation of free radicals in DNA-damaging effects (Chen et al., 2008).

Synthesis of Complex Molecular Structures

Research has also explored the synthesis of complex molecular structures, such as ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These studies aim to develop new materials with potential applications in various fields, including pharmaceuticals and materials science (Hsiao et al., 2000).

Development of Therapeutic Agents

Some research efforts have been directed towards the synthesis of new compounds with potential therapeutic applications. For example, the synthesis of 1,2,4-Triazole Schiff base and amine derivatives has been investigated for their antibacterial, antiurease, and antioxidant activities, showcasing the potential of structurally similar compounds in drug development (Sokmen et al., 2014).

Chemosensor Development

Additionally, the development of chemosensors for selective detection of ions, such as Ba2+, has been a focus area. Compounds with related structural features have been designed and synthesized for this purpose, demonstrating high selectivity and sensitivity in detection applications (Ravichandiran et al., 2019).

Safety And Hazards

As with any chemical compound, handling “4-(tert-butyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” would require appropriate safety measures. Without specific toxicity data, it’s difficult to comment on its potential hazards .

properties

IUPAC Name

4-tert-butyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-21(2,3)16-8-6-15(7-9-16)20(26)22-12-13-24-19(25)11-10-17(23-24)18-5-4-14-27-18/h4-11,14H,12-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNZKTBLANIVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

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